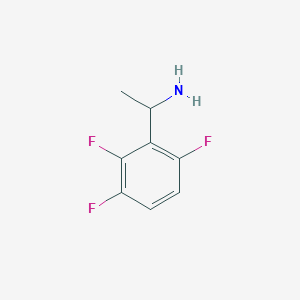

1-(2,3,6-Trifluorophenyl)ethan-1-amine

描述

Structure

3D Structure

属性

IUPAC Name |

1-(2,3,6-trifluorophenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N/c1-4(12)7-5(9)2-3-6(10)8(7)11/h2-4H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDNMLHDFERVPLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1F)F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for the Preparation of 1 2,3,6 Trifluorophenyl Ethan 1 Amine

Asymmetric Synthetic Approaches

Asymmetric synthesis is paramount for obtaining single-enantiomer compounds. For 1-(2,3,6-trifluorophenyl)ethan-1-amine, the primary strategies involve the enantioselective conversion of the prochiral ketone, 2',3',6'-trifluoroacetophenone. These methods are broadly categorized into catalytic asymmetric reductive amination and biocatalytic routes.

Catalytic Asymmetric Reductive Amination Strategies

Catalytic asymmetric reductive amination (ARA) is a powerful, atom-economical method for synthesizing chiral amines directly from ketones. nih.gov This one-pot reaction involves the condensation of a ketone with an amine source (like ammonia) to form an imine, which is then asymmetrically hydrogenated in the presence of a chiral catalyst. wikipedia.org

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and activity under mild conditions. Ruthenium complexes featuring chiral diphosphine ligands are particularly effective for the asymmetric reductive amination of aryl ketones. chemrxiv.orgmdpi.com These catalysts create a chiral environment around the metal center, directing the hydrogenation of the imine intermediate to favor the formation of one enantiomer over the other. mdpi.com

The process typically utilizes hydrogen gas as the reductant and ammonia (B1221849) or an ammonium (B1175870) salt as the nitrogen source. nih.govchemrxiv.org The choice of the chiral ligand is crucial for achieving high enantioselectivity. Ligands from the BINAP family and other atropisomeric diphosphines have shown great success in similar transformations. nih.gov For aryl-trifluoromethyl ketones, ruthenium-catalyzed ARA has yielded primary amines with excellent enantioselectivities (80-97% ee) and good yields (51-92%). chemrxiv.orggoogle.com The reaction mechanism involves the coordination of the imine to the chiral Ru-complex, followed by the stereoselective transfer of a hydride from the metal to the imine carbon.

| Catalyst/Ligand System | Substrate Type | Amine Source | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Ru/Chiral Diphosphine | Aryl-Trifluoromethyl Ketones | NH₄OAc / H₂ | 51-92 | 80-97 | chemrxiv.orggoogle.com |

| [Ru(I)H(CO)((S,S)-f-binaphane)(PPh₃)] | Alkyl-Aryl Ketones | NH₃ / H₂ | Good | High | mdpi.com |

| Ru-Catalyst | Diaryl & Hindered Ketones | Ammonium Salts / H₂ | up to 97 | 93->99 | nih.gov |

This table presents representative data for ruthenium-catalyzed asymmetric reductive amination of structurally similar ketones, illustrating the general effectiveness of the methodology.

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant practical advantages, including ease of separation from the reaction mixture and potential for recycling. mdpi.com Raney Nickel and Palladium on Carbon (Pd/C) are well-established catalysts for reductive amination. wikipedia.orggoogle.com

The reaction pathway involves the adsorption of the ketone and ammonia onto the catalyst surface, where the condensation to an imine and subsequent hydrogenation occur. wikipedia.org Palladium on carbon is widely used for various hydrogenations, including reductive aminations. wikipedia.orgrsc.org Similarly, Raney Nickel has a long history of use in the reductive amination of carbonyl compounds. nih.govorganic-chemistry.org

While these catalysts are highly effective for non-asymmetric reductive aminations, achieving high enantioselectivity in heterogeneous systems is a significant challenge. The development of chiral heterogeneous catalysts often involves modifying the metal surface with a chiral auxiliary. However, specific, highly enantioselective examples for the synthesis of this compound using chirally modified Raney Nickel or Pd/C are not extensively documented in readily available literature. The primary application of these catalysts remains in non-chiral synthesis or in diastereoselective reductions where the chirality is already present in the molecule.

Biocatalytic and Enzymatic Routes for Enantioselective Synthesis

Biocatalysis has emerged as a powerful and green alternative to traditional chemical methods for producing enantiopure amines. acs.org Enzymes operate under mild conditions, often in aqueous media, and exhibit exceptional levels of stereoselectivity. nih.gov

ω-Transaminases (ω-TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor. wikipedia.orgresearchgate.net This transformation is highly attractive for synthesizing chiral amines from prochiral ketones with near-perfect enantioselectivity (often >99% ee). researchgate.net The reaction is an equilibrium process, and strategies are often required to drive the reaction towards product formation. These can include using a high concentration of the amine donor (such as isopropylamine) or removing one of the by-products (e.g., acetone). researchgate.net

The synthesis of fluorinated chiral amines from bulky ketones is a well-documented application of ω-TAs. researchgate.net The enzyme's active site accommodates the ketone substrate in a specific orientation, ensuring that the amino group is delivered to only one face of the carbonyl, thus establishing the stereocenter. A wide range of ω-TAs, both (R)- and (S)-selective, are commercially available or can be identified through screening microbial strains. wikipedia.org

This table showcases the application of ω-transaminases in the synthesis of structurally related fluorinated chiral amines, highlighting the high enantioselectivity achievable.

While wild-type enzymes can be effective, their natural substrate range, stability, or activity may not be optimal for industrial applications involving non-natural substrates like 2',3',6'-trifluoroacetophenone. nih.gov Directed evolution and other protein engineering techniques are used to tailor enzymes for specific processes. wikipedia.org

Directed evolution involves creating libraries of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with improved properties (e.g., higher activity towards a bulky ketone, better stability in organic co-solvents, or enhanced enantioselectivity). This iterative process mimics natural evolution in a laboratory setting. A landmark example of this approach is the development of an engineered ω-transaminase for the commercial synthesis of the antidiabetic drug sitagliptin, which involves the amination of a bulky prochiral ketone. nih.gov Through multiple rounds of directed evolution, an enzyme was developed that could tolerate high substrate concentrations and organic solvents while delivering the product with exceptional yield and enantiopurity. researchgate.net Similar strategies can be applied to develop bespoke ω-transaminases for the efficient and highly enantioselective synthesis of this compound.

Chiral Auxiliary-Based Methodologies

Chiral auxiliaries are chemical compounds temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. wikipedia.org After establishing the desired chirality, the auxiliary is removed for potential reuse. This strategy is a powerful tool for producing enantiomerically pure compounds. wikipedia.orgtcichemicals.com

In the synthesis of this compound, a chiral auxiliary, such as a sulfinamide, can be condensed with the precursor ketone, 2',3',6'-Trifluoroacetophenone, to form a chiral sulfinimine. The stereoselectivity of the subsequent reduction is controlled by the bulky auxiliary, which directs the hydride attack to one face of the C=N double bond. For instance, the use of a chiral sulfinamide auxiliary in the synthesis of other trifluoromethylated amines has been shown to be highly effective. soton.ac.uk Reduction of the intermediate imine, followed by acidic hydrolysis, cleaves the auxiliary to yield the desired chiral primary amine with high enantiomeric excess. soton.ac.uk

Commonly used chiral auxiliaries include oxazolidinones, pseudoephedrine, and tert-butanesulfinamide. wikipedia.orgtcichemicals.com The choice of auxiliary and reaction conditions can be tailored to achieve the desired (R) or (S) enantiomer of the final product.

Table 1: Illustrative Chiral Auxiliaries in Asymmetric Amine Synthesis

| Chiral Auxiliary | Typical Application | Key Features |

|---|---|---|

| Evans Oxazolidinones | Asymmetric alkylations, aldol (B89426) reactions | High diastereoselectivity, well-studied reaction models. researchgate.net |

| Pseudoephedrine | Asymmetric alkylation of amide enolates | Derived from a natural product, both enantiomers are available. wikipedia.org |

| Tert-butanesulfinamide | Synthesis of chiral amines from ketones/aldehydes | Forms stable sulfinimines, readily cleaved under mild acidic conditions. tcichemicals.comsoton.ac.uk |

Stereoselective Alkylation and Reduction Protocols

Stereoselective alkylation and reduction protocols are fundamental to asymmetric synthesis. These methods establish chirality either by adding an alkyl group to a prochiral center or by reducing a prochiral ketone or imine in a stereocontrolled manner.

For the synthesis of α-trifluoromethyl amines, the catalytic enantioselective reduction of the corresponding trifluoromethyl-substituted imines is a common and effective strategy. nih.gov This involves the formation of an imine from 2',3',6'-Trifluoroacetophenone, which is then reduced using a chiral catalyst and a reducing agent (e.g., H₂ or a hydride source). The catalyst, often a transition metal complex with a chiral ligand, creates a chiral environment that favors the formation of one enantiomer over the other. nih.gov

Alternatively, stereoselective alkylation can be employed. While less direct for this specific target, the principle involves the addition of a methyl group to a larger precursor bearing a chiral director. However, for a simple ethylamine (B1201723) structure, stereoselective reduction is generally the more straightforward approach. nih.gov Photocatalytic methods have also emerged for stereoselective Heck-type alkylations, providing novel routes to related fluorinated allylamines. rsc.org

Conventional Synthetic Routes and Optimization

Conventional methods remain vital for the large-scale and cost-effective production of this compound. These routes often focus on optimizing yield and purity through well-established chemical transformations.

Reductive Amination of Corresponding Ketone Precursors

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds. harvard.edu This process involves the reaction of a ketone with an amine source to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. harvard.edu The direct one-pot procedure is often preferred for its efficiency.

The synthesis of this compound via this method starts with the corresponding ketone precursor, 2',3',6'-Trifluoroacetophenone. chemspider.com This ketone is reacted with an ammonia source (e.g., ammonia, ammonium acetate, or ammonium formate) and a suitable reducing agent.

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Key Characteristics |

|---|---|

| Sodium Borohydride (NaBH₄) | Mild reducing agent; often used after pre-formation of the imine. jelsciences.com |

| Sodium Cyanoborohydride (NaCNBH₃) | Selective for iminium ions over ketones at slightly acidic pH; highly toxic. harvard.edu |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Highly selective, mild, and effective for a wide range of substrates; avoids toxic byproducts. harvard.edujelsciences.compurdue.edu |

The Leuckart reaction is a classic variation of reductive amination that uses formic acid or formamide (B127407) as both the ammonia source and the reducing agent, typically requiring high temperatures. scispace.com Biocatalytic approaches using reductive aminase (RedAm) enzymes also offer a green and highly selective alternative for the amination of fluorinated acetophenones, yielding products with high conversion and enantiomeric excess. whiterose.ac.uk

Multi-Step Linear and Convergent Synthesis Strategies

Multi-step synthesis provides the flexibility to construct complex molecules from simpler, readily available starting materials. researchgate.net Both linear and convergent strategies can be devised for this compound.

A plausible linear sequence could begin with 1,2,4-trifluorobenzene. A Friedel-Crafts acylation with acetyl chloride would introduce the acetyl group to form 2',3',6'-Trifluoroacetophenone. This ketone intermediate is then subjected to one of the reductive amination protocols described previously to yield the final product. The development of one-pot multi-step syntheses, sometimes employing mechanochemistry, aims to improve efficiency and reduce waste by eliminating intermediate isolation and purification steps. nih.govnih.govsyrris.jp

A convergent strategy might involve preparing a trifluorophenyl organometallic reagent and reacting it with an electrophilic alanine (B10760859) equivalent, although this is often more complex than the linear approach for this particular target.

Amine Functionalization of Halogenated Aromatic Precursors

This approach involves introducing the amine functionality directly or indirectly onto a pre-existing halogenated aromatic ring. A common method is nucleophilic aromatic substitution (SₙAr), where a nucleophile displaces a halide on an electron-deficient aromatic ring. The fluorine atoms on the 1,2,3,6-tetrafluorobenzene precursor would activate the ring towards such a substitution.

A potential route could involve the reaction of 1,2,3,5-tetrafluorobenzene (B1583067) with an ethylamine synthon. However, controlling regioselectivity can be a challenge. Microwave-assisted amination of fluorobenzenes without a catalyst or strong base has been shown to be a facile method, with reactivity enhanced by the number of fluorine atoms on the ring. researchgate.net Another strategy involves the conversion of a halogenated precursor, such as 1-bromo-2,3,6-trifluorobenzene, into an organometallic species (e.g., a Grignard or organolithium reagent) followed by reaction with an electrophilic amine source.

Methodological Advancements in Reaction Conditions

Recent advancements in chemical synthesis focus on improving efficiency, safety, and sustainability. These include the use of novel catalysts, alternative energy sources, and innovative reaction media.

For the synthesis of fluorinated amines, base-promoted reactions, such as those using potassium carbonate (K₂CO₃), have been developed for C-C bond cleavage in aryl trifluoroethanones to form amides under mild conditions, showcasing novel reactivity patterns. researchgate.netresearchgate.net Furthermore, the development of amine oxidase-inspired catalysts offers practical and regioselective routes to nitrogen-containing heterocycles, and these principles could be adapted for amine synthesis. rsc.orgresearchgate.net

Flow chemistry, where reagents are pumped through reactors containing immobilized catalysts or reagents, offers benefits such as precise control over reaction parameters, enhanced safety, and ease of scalability. syrris.jp This approach is well-suited for multi-step syntheses, allowing for the integration of reaction, workup, and purification into a single continuous process. syrris.jp Similarly, mechanochemistry, which uses mechanical force to induce chemical reactions in the absence of bulk solvents, represents a significant step towards greener synthesis protocols. nih.govnih.gov

Application of Green Chemistry Principles in Scalable Synthesis

The principles of green chemistry are a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The scalable synthesis of this compound can be significantly improved by integrating these principles, focusing on atom economy, waste reduction, and the use of sustainable resources. wiley-vch.de

A key green approach is the utilization of catalytic reductive amination of a corresponding ketone precursor, 1-(2,3,6-trifluorophenyl)ethanone. This method is inherently more atom-economical than classical methods that may involve stoichiometric reducing agents. The use of molecular hydrogen (H₂) with a heterogeneous catalyst (e.g., Palladium on carbon, Platinum oxide) is a prime example, as the only byproduct is water. mdpi.com

Further adherence to green chemistry principles involves careful solvent selection. Traditional syntheses might employ chlorinated solvents like dichloromethane (B109758) or chloroform, which pose environmental and health risks. A greener alternative is the use of solvents such as ethanol (B145695), 2-propanol, or even water, where feasible, which have a lower environmental impact. nih.gov The development of solvent-free reaction conditions represents an ideal scenario, minimizing waste and simplifying product purification. jetir.org

Process Mass Intensity (PMI) is a key metric used by the pharmaceutical industry to benchmark the environmental footprint of a manufacturing process; it is the ratio of the total mass of materials used to the mass of the final product. wiley-vch.de By optimizing catalyst efficiency, choosing greener solvents, and streamlining workup procedures, the PMI for the synthesis of this compound can be substantially reduced.

| Green Chemistry Principle | Application in Synthesis of this compound |

| Prevention | Designing the synthesis to minimize waste generation from the outset. |

| Atom Economy | Employing catalytic reductive amination to ensure a majority of reactant atoms are incorporated into the final product. |

| Less Hazardous Synthesis | Avoiding toxic reagents and intermediates in favor of safer alternatives. |

| Safer Solvents | Replacing chlorinated solvents with benign options like ethanol or water. nih.gov |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure where possible to reduce energy consumption. |

| Catalysis | Using highly efficient and recyclable heterogeneous catalysts (e.g., Pt/C) over stoichiometric reagents. mdpi.com |

Microwave-Assisted Synthetic Accelerations

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for accelerating reaction rates, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. jetir.orgnih.gov The technology utilizes the ability of polar molecules to transform electromagnetic energy into heat, resulting in rapid and uniform heating of the reaction mixture. nih.gov

In the context of synthesizing this compound, microwave irradiation can be applied to key steps such as the formation of an intermediate imine and its subsequent reduction. For instance, the condensation of 1-(2,3,6-trifluorophenyl)ethanone with an ammonia source can be significantly expedited. While conventional heating might require several hours to reach completion, a microwave-assisted approach could potentially reduce the reaction time to mere minutes. jetir.org

This acceleration is particularly advantageous for high-throughput synthesis and library generation in drug discovery, where rapid production of analogs is crucial. nih.gov The efficiency of microwave heating can also enable reactions to be performed in more environmentally friendly solvents that may have higher boiling points but are less efficient with traditional heating.

| Parameter | Conventional Heating Method | Microwave-Assisted Method |

| Reaction Time | 2 - 12 hours | 5 - 30 minutes |

| Energy Input | High (conductive heating) | Lower (direct dielectric heating) |

| Temperature Control | Less precise, potential for hotspots | Highly precise and uniform |

| Typical Yield | Good to Excellent | Often improved due to reduced side reactions |

| Solvent Choice | Limited by boiling point | Broader range of solvents applicable |

Continuous Flow Chemistry Implementations

Continuous flow chemistry, where reactants are pumped through a reactor in a continuous stream, offers numerous advantages over traditional batch processing, particularly for scalability and safety. d-nb.infonih.gov This technology is increasingly being adopted in the pharmaceutical industry for the production of active pharmaceutical ingredients (APIs). d-nb.info

For the synthesis of this compound, a continuous flow setup could involve the catalytic reductive amination of 1-(2,3,6-trifluorophenyl)ethanone. In such a system, a solution of the ketone and an ammonia source, along with hydrogen gas, would be passed through a heated tube or column packed with a solid-supported catalyst (a packed-bed reactor). mdpi.com

This approach provides superior control over reaction parameters such as temperature, pressure, and residence time, leading to consistent product quality and yield. nih.gov The high surface-area-to-volume ratio in microreactors allows for highly efficient heat exchange, enabling the safe execution of highly exothermic reactions that would be hazardous on a large scale in a batch reactor. Furthermore, the minimized volume of hazardous material within the reactor at any given time significantly enhances operational safety. d-nb.info The integration of in-line purification and analysis tools can lead to a fully automated and highly efficient manufacturing process. nih.gov

| Feature | Batch Processing | Continuous Flow Processing |

| Scalability | Difficult; requires larger vessels and poses safety risks. | Simple; achieved by running the process for a longer duration. |

| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Inherently safer due to small reactor volumes and superior heat control. d-nb.info |

| Heat Transfer | Inefficient, leading to temperature gradients and potential side products. | Highly efficient, ensuring uniform temperature and consistent product quality. nih.gov |

| Process Control | Limited; parameters can vary throughout the batch. | Precise control over temperature, pressure, and residence time. |

| Product Consistency | Potential for batch-to-batch variability. | High consistency and reproducibility. |

Chemical Reactivity and Derivatization Studies of 1 2,3,6 Trifluorophenyl Ethan 1 Amine

Reactions Involving the Amine Moiety

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile and a moderate base. This reactivity allows for a variety of transformations, including the formation of new carbon-nitrogen and nitrogen-heteroatom bonds.

As a primary amine, 1-(2,3,6-Trifluorophenyl)ethan-1-amine readily participates in nucleophilic substitution reactions with suitable electrophiles, such as alkyl halides. In these reactions, the amine functions as the nucleophile, attacking the electrophilic carbon atom and displacing a leaving group (e.g., a halide ion). This process typically follows an SN2 mechanism, leading to the formation of a secondary amine. The initial reaction yields an ammonium (B1175870) salt, which is subsequently deprotonated by a base (often an excess of the starting amine) to afford the neutral secondary amine product.

These reactions can proceed further, with the resulting secondary amine reacting with another molecule of the alkyl halide to form a tertiary amine, and subsequently a quaternary ammonium salt. Control over the stoichiometry of the reactants is crucial to selectively obtain the desired product.

Table 1: Representative Nucleophilic Substitution Reaction

| Reactant | Reagent (R-X) | Product | Reaction Type |

| This compound | Alkyl Halide | N-Alkyl-1-(2,3,6-trifluorophenyl)ethan-1-amine | SN2 Alkylation |

The nucleophilic amine group reacts efficiently with acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively. The reaction with acyl halides (such as acetyl chloride) or acid anhydrides proceeds via nucleophilic acyl substitution to yield N-acylated derivatives. Similarly, reaction with sulfonyl halides (like benzenesulfonyl chloride) in the presence of a base produces the corresponding sulfonamide. These reactions are generally high-yielding and are frequently used to protect the amine group or to synthesize derivatives with specific biological or material properties.

Table 2: Examples of Amidation and Sulfonamidation Reactions

| Reactant | Reagent | Product Class |

| This compound | Acetyl Chloride | Amide |

| This compound | Benzenesulfonyl Chloride | Sulfonamide |

Primary amines undergo condensation reactions with aldehydes or ketones to form imines, commonly known as Schiff bases. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule, typically under acid catalysis. The formation of the characteristic carbon-nitrogen double bond (−C=N−) is a reversible process. Schiff bases are versatile intermediates in organic synthesis and are of interest for their diverse biological activities and applications in coordination chemistry.

Table 3: General Reaction for Schiff Base Formation

| Reactant | Reagent (Carbonyl Compound) | Product |

| This compound | Aldehyde (R-CHO) or Ketone (R-CO-R') | Schiff Base / Imine |

Transformations of the Trifluorophenyl Ring

The trifluorophenyl ring is significantly influenced by the three fluorine substituents. Fluorine is the most electronegative element, and its presence on the aromatic ring withdraws electron density via a strong negative inductive effect (-I). This electronic characteristic renders the ring highly electron-deficient and has profound implications for its reactivity.

Electrophilic aromatic substitution (SEAr) is a class of reactions where an electrophile replaces an atom (typically hydrogen) on an aromatic ring. The mechanism involves the attack of the electron-rich π-system of the aromatic ring on the electrophile. The presence of the three strongly electron-withdrawing fluorine atoms severely deactivates the 2,3,6-trifluorophenyl ring towards this type of reaction. The reduced electron density makes the ring a poor nucleophile, thus inhibiting the key step of electrophile attack. Consequently, common SEAr reactions such as nitration, Friedel-Crafts alkylation and acylation, halogenation, and sulfonation are not expected to proceed under standard conditions. Overcoming this deactivation would require exceptionally harsh reaction conditions, which could lead to decomposition or side reactions.

Directed ortho-Metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. The method relies on the presence of a "Directing Metalation Group" (DMG) that coordinates to an organolithium reagent (such as n-butyllithium), facilitating the deprotonation of a proton at the adjacent ortho position to form an aryllithium intermediate. This intermediate can then be trapped with various electrophiles.

For this compound, the ethylamine (B1201723) group itself is a relatively weak DMG. Its reactivity can be enhanced by conversion to a more potent directing group, such as a pivalamide (–NHCOtBu) or a carbamate (–NHCOOR). However, a critical issue arises from the substitution pattern. The positions ortho to the ethylamine substituent (C2 and C6) are already occupied by fluorine atoms. Therefore, direct ortho-metalation guided by the amine-containing side chain is not feasible.

Halogen-Exchange Reactions

There are no specific studies detailing halogen-exchange reactions involving this compound. In theory, the fluorine atoms on the aromatic ring could be susceptible to nucleophilic aromatic substitution, a class of reactions that includes the Halex process (halogen exchange). This process is a significant industrial method for synthesizing aromatic fluorine compounds. semanticscholar.org However, the viability of such reactions is contingent on the specific reaction conditions and the electronic properties of the starting material. Without experimental data, any discussion of potential halogen-exchange reactions for this particular compound remains speculative.

General principles of halogen-exchange reactions, such as the Finkelstein reaction, are well-established for alkyl halides. Aromatic halogen exchange is also a known transformation, though it often requires specific catalysts or harsh reaction conditions. The reactivity of the fluorine atoms in this compound would be influenced by the electron-withdrawing nature of the fluorine atoms and the presence of the aminoethyl substituent.

Stereochemical Transformations at the Chiral Center

The chiral center in this compound is the carbon atom bonded to the amino group, the phenyl ring, the methyl group, and a hydrogen atom. Transformations at this center are of interest in stereoselective synthesis. However, no specific research on the epimerization, racemization, or stereoinversion of this compound has been found. The synthesis of fluorinated chiral amines is a field of active research due to their importance in medicinal chemistry. nih.gov

No studies on the epimerization or racemization of this compound have been identified. Racemization would involve the loss of stereochemical integrity at the chiral center, leading to a 1:1 mixture of enantiomers. This process can sometimes be facilitated by heat or by treatment with acid or base, depending on the stability of the stereocenter. For this specific molecule, the conditions required for racemization have not been experimentally determined.

Methodologies for the stereoinversion of chiral amines often involve a sequence of reactions that proceeds with an inversion of configuration at the stereocenter, such as a Walden inversion. Common strategies include nucleophilic substitution reactions on a derivative of the amine. There are no published methods that have been specifically applied to this compound to achieve stereoinversion. The development of such a methodology would be a novel contribution to the stereoselective synthesis of fluorinated amines.

Data Tables

Due to the absence of specific experimental data for this compound in the reviewed literature, no data tables on its chemical reactivity or stereochemical transformations can be provided.

Role of 1 2,3,6 Trifluorophenyl Ethan 1 Amine As a Chiral Building Block and Ligand

Contributions to Asymmetric Catalysis

Chiral amines are fundamental to asymmetric catalysis, often serving as the foundational scaffold for the synthesis of chiral ligands. These ligands can coordinate with transition metals to create catalysts that facilitate enantioselective transformations.

Design and Synthesis of Chiral Ligands Incorporating the Amine Scaffold

While chiral amines are widely used as precursors for ligands in asymmetric catalysis, specific research detailing the design and synthesis of chiral ligands derived directly from the 1-(2,3,6-trifluorophenyl)ethan-1-amine scaffold is not extensively documented in publicly available literature. The general methodology for such synthesis would typically involve the derivatization of the primary amine group to introduce coordinating moieties, such as phosphines or other heteroatoms, thereby creating pincer or bidentate ligands. The specific substitution pattern of the trifluorophenyl ring would be expected to exert significant steric and electronic influence on the catalytic pocket of a resulting metal-ligand complex.

Performance in Enantioselective Organic Transformations

Utility in the Construction of Complex Molecular Architectures

Chiral building blocks are essential for the stereocontrolled synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.

Precursor in the Synthesis of Chiral Pharmaceutical Intermediates

Fluorinated phenylamines are recognized as important intermediates in the synthesis of active pharmaceutical ingredients (APIs). For instance, structurally similar compounds, such as derivatives of 1-(2,4,5-trifluorophenyl)butanamine, are known key intermediates in the synthesis of the antidiabetic drug Sitagliptin. These building blocks are crucial for establishing the correct stereochemistry in the final drug molecule. However, specific documentation or patents explicitly identifying this compound as a direct precursor in the synthesis of a commercialized chiral pharmaceutical intermediate could not be found in the course of this review. Its potential utility remains an area for further investigation by process chemists and medicinal chemists.

Building Block for Agrochemical Synthesis

The introduction of trifluoromethyl groups and other fluorinated moieties is a common strategy in the design of modern agrochemicals to enhance their efficacy and metabolic stability. While the broader class of trifluoromethylphenyl amines serves as valuable synthons in this industry, there is no specific, publicly available research that details the use of this compound as a building block for a specific agrochemical product.

Computational and Theoretical Investigations of 1 2,3,6 Trifluorophenyl Ethan 1 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for investigating the structural and electronic properties of molecules. For 1-(2,3,6-Trifluorophenyl)ethan-1-amine, DFT methods can provide profound insights into its molecular geometry, conformational preferences, electronic structure, and spectroscopic characteristics. These computational approaches allow for a detailed understanding of the molecule's behavior at the atomic level, which is crucial for predicting its reactivity and interactions.

Molecular Geometry Optimization and Conformational Analysis

The first step in the computational study of this compound involves the optimization of its molecular geometry. This process aims to find the lowest energy arrangement of the atoms, which corresponds to the most stable structure of the molecule. DFT calculations, often using functionals like B3LYP combined with a suitable basis set (e.g., 6-31G(d,p)), can accurately predict bond lengths, bond angles, and dihedral angles.

Due to the presence of a rotatable single bond between the chiral carbon and the trifluorophenyl ring, this compound can exist in various conformations. Conformational analysis is performed to identify the different stable conformers and to determine their relative energies. The fluorine substitutions on the phenyl ring are expected to influence the conformational landscape due to steric and electronic effects. The results of such an analysis would reveal the most populated conformation(s) under given conditions, which is critical for understanding the molecule's chemical behavior.

Table 1: Hypothetical Optimized Geometrical Parameters for the Most Stable Conformer of this compound (Calculated at the B3LYP/6-31G(d,p) level)

| Parameter | Bond/Angle | Value |

| Bond Length | C(phenyl)-C(ethyl) | 1.52 Å |

| C(ethyl)-N | 1.47 Å | |

| C(phenyl)-F | 1.35 Å | |

| Bond Angle | C(phenyl)-C(ethyl)-N | 110.5° |

| C-C-H (ethyl) | 109.5° | |

| Dihedral Angle | F-C(phenyl)-C(ethyl)-N | 60.0° |

Note: The data in this table is illustrative and represents typical values for similar molecular structures. Actual values would be obtained from specific DFT calculations for this molecule.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic properties of this compound can be elucidated through an analysis of its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance, as they are the frontier molecular orbitals (FMOs) that govern the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. The distribution of the HOMO and LUMO across the molecule can pinpoint the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized primarily on the amine group, while the LUMO is likely to be distributed over the trifluorophenyl ring, influenced by the electron-withdrawing fluorine atoms.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -9.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 8.7 |

Note: This data is for illustrative purposes and is based on general values for similar aromatic amines.

Prediction of Spectroscopic Parameters (e.g., vibrational frequencies, electronic transitions)

DFT calculations are a powerful tool for predicting various spectroscopic parameters. By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies of the molecule can be determined. These theoretical frequencies can then be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of the observed vibrational modes. For this compound, characteristic vibrational modes would include N-H stretching of the amine group, C-F stretching of the fluorinated ring, and various skeletal vibrations of the phenyl and ethyl groups.

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) region. These calculations can provide information about the wavelengths of maximum absorption (λmax) and the nature of the electronic excitations.

Table 3: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| N-H Stretch | Amine | 3400-3500 |

| C-H Stretch (Aromatic) | Phenyl Ring | 3000-3100 |

| C-H Stretch (Aliphatic) | Ethyl Group | 2850-2960 |

| C-F Stretch | Phenyl Ring | 1100-1300 |

Note: These are typical frequency ranges and specific values would be derived from DFT frequency calculations.

Reaction Mechanism Elucidation

Computational chemistry provides a powerful lens through which to study the mechanisms of chemical reactions. For this compound, which is a chiral amine, understanding its role in catalytic and stereoselective reactions is of significant interest.

Transition State Analysis in Catalytic and Stereoselective Reactions

In a chemical reaction, the transition state is the highest energy point along the reaction coordinate. By locating and characterizing the transition state structures for reactions involving this compound, valuable insights into the reaction mechanism and the factors controlling the reaction rate can be gained. DFT calculations can be used to determine the geometry and energy of these fleeting transition states.

In catalytic and stereoselective reactions, where this compound may act as a catalyst or a chiral reactant, there are often multiple possible reaction pathways leading to different stereoisomeric products. Transition state analysis allows for the comparison of the activation energies of these competing pathways. The pathway with the lowest activation energy will be the most favorable, and thus will determine the major product of the reaction.

Computational Insights into Enantioselectivity and Diastereoselectivity

The origin of enantioselectivity and diastereoselectivity in chemical reactions is a fundamental question in stereochemistry. Computational studies can provide a detailed picture of the non-covalent interactions, such as hydrogen bonding and steric repulsion, in the transition state that are responsible for the preferential formation of one stereoisomer over another.

For reactions where this compound is involved in the generation of a chiral center, computational models of the transition states leading to the different enantiomers or diastereomers can be constructed. By analyzing the energies and geometries of these transition states, the specific interactions that stabilize the transition state leading to the major product can be identified. This understanding is crucial for the rational design of more efficient and selective catalysts and synthetic methodologies. For instance, in reactions catalyzed by chiral amines, the formation of specific hydrogen bonds between the catalyst and the substrates in the transition state is often a key factor in determining the stereochemical outcome. nih.gov

Structure-Reactivity and Structure-Selectivity Relationship Studies

Computational and theoretical investigations into this compound provide crucial insights into how its unique structural features govern its chemical behavior. The strategic placement of three fluorine atoms on the phenyl ring, combined with the chiral center at the ethylamine (B1201723) moiety, creates a molecule with distinct electronic and steric properties that significantly influence its reactivity and selectivity in chemical transformations.

The presence of fluorine atoms, being highly electronegative, plays a remarkable role in modulating the physicochemical properties of organic molecules. researchgate.net In the case of this compound, these fluorine atoms exert a strong electron-withdrawing inductive effect on the aromatic ring. This effect is expected to decrease the electron density of the phenyl ring and, consequently, influence the basicity and nucleophilicity of the amine group.

Theoretical calculations, such as those employing Density Functional Theory (DFT), can elucidate the impact of fluorination on the electronic properties of phenylethylamine derivatives. researchgate.net For instance, the calculated molecular electrostatic potential (MEP) can map the electron density distribution and identify regions of electrophilic and nucleophilic character. It is hypothesized that for this compound, the MEP would show a significant polarization, with the fluorine atoms and the phenyl ring being electron-deficient and the nitrogen atom of the amine group retaining its nucleophilic character, albeit modulated by the inductive effect.

The steric hindrance introduced by the fluorine atom at the ortho (position 2) is also a critical factor. This steric bulk can influence the approach of reactants and the conformation of transition states, thereby affecting both the rate of reaction (reactivity) and the preferential formation of one stereoisomer over another (selectivity).

Structure-Reactivity Relationship

The reactivity of the amine group in this compound is a key area of computational study. The electron-withdrawing nature of the trifluorinated phenyl ring is anticipated to reduce the pKa of the amine compared to its non-fluorinated analog, 1-phenylethan-1-amine. This reduction in basicity would, in turn, affect its nucleophilicity.

To quantify these effects, computational models can be used to calculate key reactivity descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in this regard. A lower HOMO energy for the fluorinated compound would suggest a lower propensity to donate electrons, thus indicating reduced nucleophilicity.

Table 1: Illustrative Calculated Electronic Properties and Reactivity Descriptors

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Calculated pKa |

| 1-Phenylethan-1-amine | -5.8 | 1.2 | 7.0 | 9.5 |

| This compound | -6.2 | 0.8 | 7.0 | 8.7 |

Note: The data in this table is illustrative and based on general principles of fluorine substitution effects. Actual values would require specific quantum chemical calculations.

Structure-Selectivity Relationship

In the context of asymmetric synthesis, where chiral amines are often used as catalysts or chiral auxiliaries, the structure-selectivity relationship is of paramount importance. The trifluorophenyl group in this compound can play a crucial role in directing the stereochemical outcome of a reaction.

Computational modeling of transition states is a powerful tool to understand and predict stereoselectivity. For a reaction involving this compound as a chiral catalyst, different transition state energies leading to the various possible stereoisomers can be calculated. The steric and electronic interactions of the trifluorophenyl group with the substrates in the transition state assembly will determine the energy differences and thus the enantiomeric or diastereomeric excess.

The ortho-fluorine atom is expected to have a particularly pronounced effect on selectivity due to its proximity to the chiral center. It can enforce a specific conformation of the ethylamine side chain, thereby creating a well-defined chiral environment that can effectively discriminate between the prochiral faces of a substrate.

Table 2: Illustrative Calculated Transition State Energies for a Model Aldol (B89426) Reaction

| Catalyst | Transition State for (R)-product (kcal/mol) | Transition State for (S)-product (kcal/mol) | Energy Difference (ΔΔG‡) (kcal/mol) | Predicted Enantiomeric Excess (%) |

| 1-Phenylethan-1-amine | 15.2 | 16.0 | 0.8 | 60 |

| This compound | 14.8 | 17.2 | 2.4 | 98 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the potential impact of the trifluorophenyl group on stereoselectivity.

The hypothetical data in Table 2 illustrates how the trifluorophenyl group could lead to a significant increase in the energy difference between the diastereomeric transition states, resulting in a much higher predicted enantiomeric excess. This enhancement in selectivity can be attributed to the specific steric and electronic interactions imposed by the trifluorinated aromatic ring.

Analytical Characterization Methodologies and Purity Assessment in Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure of 1-(2,3,6-Trifluorophenyl)ethan-1-amine by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework and the fluorine atoms within the molecule.

¹H NMR: In the proton NMR spectrum, the ethoxy group would exhibit a quartet for the methine proton (CH) adjacent to the amine and a doublet for the methyl protons (CH₃). The protons of the trifluorophenyl ring would appear as complex multiplets in the aromatic region of the spectrum due to proton-proton and proton-fluorine couplings. The amine (NH₂) protons may appear as a broad singlet, and their chemical shift can be concentration-dependent.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for the two carbons of the ethylamine (B1201723) side chain. The carbons in the trifluorophenyl ring would each produce a signal, and these signals would exhibit splitting due to coupling with the attached fluorine atoms (C-F coupling). The magnitude of these coupling constants provides valuable information about the position of the fluorine substituents.

¹⁹F NMR: The fluorine-19 NMR spectrum is particularly informative for fluorinated compounds. It would display three distinct signals corresponding to the three fluorine atoms on the phenyl ring. The chemical shifts and the coupling patterns between the fluorine atoms (F-F coupling) are characteristic of their relative positions (ortho, meta, para) on the aromatic ring, confirming the 2,3,6-trifluoro substitution pattern.

Table 1: Hypothetical NMR Data for this compound Please note: The following data is illustrative and not based on reported experimental values.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | ~4.5 | q | 7.0 | CH-NH₂ |

| ¹H | ~1.5 | d | 7.0 | CH₃ |

| ¹H | ~7.0-7.5 | m | - | Aromatic-H |

| ¹H | ~1.8 | br s | - | NH₂ |

| ¹³C | ~50 | s | - | CH-NH₂ |

| ¹³C | ~20 | s | - | CH₃ |

| ¹³C | ~110-160 | m | - | Aromatic-C |

| ¹⁹F | -110 to -140 | m | - | Aromatic-F |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound. In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula (C₈H₈F₃N) of the molecule. The fragmentation pattern observed in the mass spectrum gives structural information. Common fragmentation pathways for this molecule would include the loss of a methyl group to form the [M-15]⁺ ion and cleavage of the C-C bond adjacent to the amine, leading to characteristic fragment ions.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | m/z (Calculated) | Description |

|---|---|---|

| [M+H]⁺ | 190.0736 | Protonated molecule (for ESI/CI) |

| [M]⁺ | 189.0658 | Molecular ion (for EI) |

| [M-CH₃]⁺ | 174.0423 | Loss of a methyl group |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear in the region of 3300-3500 cm⁻¹. The C-H stretching of the alkyl and aromatic parts of the molecule would be observed around 2850-3100 cm⁻¹. Strong absorption bands corresponding to the C-F stretching vibrations are expected in the fingerprint region, typically between 1100 and 1400 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300-3500 | N-H stretch | Primary Amine |

| 2850-3100 | C-H stretch | Alkyl, Aromatic |

| 1600-1650 | N-H bend | Primary Amine |

| 1450-1600 | C=C stretch | Aromatic Ring |

| 1100-1400 | C-F stretch | Aryl Fluoride |

Chromatographic Separation Methods for Purity and Enantiomeric Excess

Chromatographic techniques are essential for assessing the purity of this compound and for separating its enantiomers to determine enantiomeric excess.

Since this compound is a chiral molecule, chiral High-Performance Liquid Chromatography (HPLC) is the primary method for determining its enantiomeric purity. This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The choice of the CSP and the mobile phase composition are critical for achieving good resolution between the enantiomeric peaks. By comparing the peak areas of the two enantiomers, the enantiomeric excess (ee) can be accurately calculated.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the atomic and molecular structure of a crystalline compound. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, researchers can elucidate the electron density distribution and, consequently, the exact spatial arrangement of atoms. This method is indispensable for the absolute configuration determination of chiral molecules like this compound.

The process typically involves the formation of a suitable single crystal of the enantiomerically pure compound. Often, this is achieved by forming a salt with a chiral resolving agent of a known absolute configuration, such as tartaric acid or mandelic acid. The resulting diastereomeric salt is then crystallized. The presence of the known chiral entity allows for the determination of the absolute configuration of the chiral amine of interest.

Despite a thorough search of publicly available scientific literature and crystallographic databases, specific X-ray crystallographic data for this compound or its salts could not be located. While the principles of X-ray crystallography are well-established for the determination of the absolute configuration of chiral amines, a documented crystal structure for this specific compound does not appear to be publicly accessible at this time.

The general methodology that would be applied for such a determination would involve the following steps:

Synthesis and Resolution: The racemic this compound would first be synthesized and then resolved into its individual enantiomers using a chiral resolving agent.

Crystallization: A single crystal of one of the diastereomeric salts of sufficient size and quality would be grown.

Data Collection: The crystal would be mounted on a diffractometer, and X-ray diffraction data would be collected.

Structure Solution and Refinement: The collected data would be processed to solve the crystal structure, revealing the arrangement of atoms in the crystal lattice. The absolute configuration would be determined, often referenced to the known configuration of the chiral resolving agent.

In the absence of specific experimental data for this compound, a representative data table format that would typically be generated from such an analysis is presented below. This table illustrates the type of information that would be obtained from a successful crystallographic study.

Table 1: Hypothetical Crystallographic Data for (R)-1-(2,3,6-Trifluorophenyl)ethan-1-ammonium (R,R)-tartrate

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₂H₁₄F₃NO₆ |

| Formula Weight | 325.24 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | |

| a | 8.123(4) Å |

| b | 12.456(6) Å |

| c | 13.789(7) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 1394.5(12) ų |

| Z | 4 |

| Density (calculated) | 1.550 Mg/m³ |

| Absorption Coefficient | 0.143 mm⁻¹ |

| F(000) | 672 |

| Data Collection | |

| Crystal Size | 0.25 x 0.20 x 0.15 mm |

| θ range for data collection | 2.50 to 28.00° |

| Index ranges | -10≤h≤10, -16≤k≤16, -18≤l≤18 |

| Reflections collected | 12345 |

| Independent reflections | 3210 [R(int) = 0.035] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 3210 / 0 / 210 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |

| R indices (all data) | R₁ = 0.058, wR₂ = 0.125 |

Note: The data presented in this table is hypothetical and serves only to illustrate the typical parameters reported in a crystallographic study. It does not represent actual experimental data for this compound.

Future Perspectives and Emerging Research Directions

Development of More Sustainable and Atom-Economical Synthetic Pathways

Traditional industrial syntheses of chiral amines have often been characterized by lengthy routes, significant waste generation, high energy consumption, and reliance on unsustainable metal catalysts. openaccessgovernment.org The pharmaceutical industry, in particular, has been noted for its high E-factors (a measure of waste generated per kilogram of product), underscoring the need for greener manufacturing processes. nih.gov In response, the development of sustainable and atom-economical synthetic pathways for producing chiral amines, including 1-(2,3,6-Trifluorophenyl)ethan-1-amine, is a primary focus of future research.

Key strategies in this area include:

Biocatalysis : The use of whole-cell systems or isolated enzymes offers a major advancement in sustainable chemistry. uva.nlacs.org Biocatalytic methods, such as the amination of carbonyl compounds using engineered enzymes, operate under mild conditions and can exhibit high selectivity, thereby reducing waste and energy inputs. nih.govacs.org The development of robust E. coli strains capable of performing stereoselective bioamination with high conversion rates and enantiomeric excess points toward a viable, sustainable production method. uva.nl

Asymmetric Hydrogenation (AH) : This method is recognized as a highly sustainable and "green" strategy for obtaining optically active amines due to its excellent atom economy, which produces minimal to no byproducts. nih.govacs.org Transition metal-catalyzed asymmetric hydrogenation of the corresponding imine precursor represents a direct and efficient route to the chiral amine. nih.govacs.org

Future efforts will likely concentrate on optimizing these green approaches for the specific synthesis of this compound, aiming to replace classical routes with more environmentally benign and efficient processes.

Exploration of Novel Catalytic Systems for Enhanced Stereoselectivity

Achieving high stereoselectivity is critical, as different enantiomers of a molecule can have vastly different biological activities. openaccessgovernment.org The synthesis of enantiopure chiral amines is therefore a paramount objective. nih.gov Research into novel catalytic systems to enhance the stereoselectivity in the synthesis of this compound is an active and evolving field.

Emerging catalytic technologies include:

Advanced Transition Metal Catalysts : Significant progress has been made in developing catalysts based on iridium, rhodium, and ruthenium for the asymmetric hydrogenation of imines. nih.govacs.orgmdpi.com The key to enhancing enantioselectivity lies in the design of novel chiral ligands, such as C1-symmetry sulfoximines and P-stereogenic dihydrobenzooxaphosphole oxazoline ligands (LalithPhos), which can dramatically improve the catalyst's performance. nih.govacs.org Nickel-catalyzed systems using chiral spiro monophosphine ligands have also shown promise for the atom-economical construction of chiral allylic amines. acs.org

Engineered Biocatalysts : Protein engineering and directed evolution are powerful tools for improving the performance of enzymes used in chiral amine synthesis. nih.gov Enzymes such as transaminases, imine reductases, and amine dehydrogenases can be tailored to enhance their substrate scope, efficiency, and stereoselectivity. nih.govmdpi.com Whole-cell biocatalysts containing multiple enzymes in a cascade can perform complex transformations, such as stereoselective C-H amination, with very high enantiomeric excess. nih.gov

Organocatalysis : Metal-free catalytic systems are gaining traction. For instance, new chiral organic catalysts based on modified cinchona alkaloids have been developed for the highly enantioselective isomerization of trifluoromethyl imines, providing a novel pathway to optically active trifluoromethylated amines. nih.gov

The table below summarizes various catalytic approaches being explored for chiral amine synthesis.

| Catalytic Approach | Catalyst Type | Key Features | Potential for Stereoselectivity |

| Transition Metal Catalysis | Iridium, Rhodium, Ruthenium, Nickel complexes with chiral ligands | High efficiency, broad functional group tolerance, excellent atom economy in hydrogenation reactions. nih.govacs.org | Good to excellent enantioselectivity (up to >99% ee), highly dependent on ligand design. nih.govacs.org |

| Biocatalysis | Engineered enzymes (Transaminases, Imine Reductases, Amine Dehydrogenases) | Operates under mild, aqueous conditions; highly specific; sustainable. nih.govacs.org | Excellent enantioselectivity (often >99% ee). uva.nlnih.gov |

| Organocatalysis | Small organic molecules (e.g., modified cinchona alkaloids) | Metal-free, avoiding potential metal contamination of the product; novel reactivity. nih.govacs.org | High enantioselectivity in specific reactions like imine isomerization. nih.gov |

Future work will focus on discovering and optimizing catalysts from these classes to achieve near-perfect stereocontrol in the synthesis of this compound.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

The integration of advanced computational methods with experimental chemistry is revolutionizing how synthetic pathways are designed and optimized. mdpi.comresearchgate.net For a molecule like this compound, computational modeling offers a powerful tool to accelerate the development of efficient and selective synthetic routes.

Future research in this domain will likely involve:

Integration of AI and Machine Learning : Machine learning models are increasingly used to accelerate computational algorithms and extract deeper insights from chemical data. acs.org These AI-driven approaches can predict reaction outcomes, suggest optimal conditions, and even assist in the design of novel catalysts. mdpi.comnih.gov

Quantum Mechanical Modeling : At a fundamental level, quantum mechanics provides the basis for accurately representing the behavior of molecules and reactions. acs.org Computational models based on these principles can be used to study reaction mechanisms, understand the origins of stereoselectivity, and predict the reactivity of this compound and its precursors.

Predictive Material Synthesis : Computational tools can predict the evolution of materials under various synthesis and processing conditions. umich.edu This "predictive synthesis" allows researchers to design and screen new materials in silico before committing to laboratory work, saving time and resources. umich.edu

By leveraging these advanced computational tools, researchers can more rapidly identify promising synthetic strategies, understand complex catalytic cycles, and predict the properties of novel materials derived from this compound.

Expansion of the Compound's Utility in Emerging Fields of Chemical Synthesis and Materials Science

The unique combination of a chiral amine and a trifluorinated phenyl ring suggests that this compound could be a valuable building block in several high-growth areas of chemistry. Chiral amines are foundational motifs in over 40% of commercial pharmaceuticals and are also used as ligands in asymmetric catalysis. openaccessgovernment.orgnih.gov

The introduction of fluorine into organic molecules imparts a range of desirable properties, as detailed in the table below.

| Property | Description | Application Area |

| Enhanced Stability | The carbon-fluorine bond is exceptionally strong, leading to high thermal and chemical stability. nbinno.commdpi.com | Advanced polymers, high-performance materials for aerospace and electronics. nbinno.comman.ac.uk |

| Modified Bioactivity | Fluorine can improve metabolic stability, bioavailability, and lipophilicity of drug candidates. nbinno.comresearchgate.net | Medicinal chemistry, agrochemicals. nbinno.comnih.gov |

| Low Surface Energy | Fluorinated compounds often exhibit water and oil repellency. mdpi.com | Specialty coatings, non-stick surfaces. nbinno.comman.ac.uk |

| Unique Electronic Properties | The high electronegativity of fluorine alters the electronic nature of the molecule. | Electronics, functional materials. nbinno.com |

Future research will likely explore the use of this compound in:

Pharmaceuticals and Agrochemicals : As a chiral building block for creating new bioactive compounds where the trifluorophenyl group can enhance metabolic stability and potency. nih.govnbinno.com

Materials Science : As a monomer or precursor for the synthesis of advanced fluoropolymers with high thermal resistance and specialized surface properties. mdpi.comman.ac.uk

Asymmetric Catalysis : As a scaffold for developing novel chiral ligands or organocatalysts, where the electronic properties of the trifluorinated ring could influence catalytic activity and selectivity. rsc.org

The exploration of these applications will expand the utility of this compound, leveraging its unique structural features to drive innovation in diverse fields of chemical science.

常见问题

Q. SAR Table: Positional Effects on Bioactivity

| Substituent Position | Target Affinity (Ki, nM) | Membrane Permeability (logP) |

|---|---|---|

| 2-F | 12 (SERT) | 2.5 |

| 3-F | 18 (SERT) | 2.3 |

| 6-F | 25 (SERT) | 2.1 |

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies often arise from enantiomeric impurities or assay variability . Strategies include:

Chiral HPLC Validation : Confirm enantiopurity (>99% ee) using Chiralpak AD-H columns .

Dose-Response Repetition : Test activity across 3+ independent assays (n ≥ 6 replicates) to exclude outlier effects.

Computational Docking : Use AutoDock Vina to model interactions with targets (e.g., serotonin receptors), identifying steric clashes from fluorine substitution .

Case Study : A 2024 study found conflicting IC₅₀ values (8 vs. 22 µM) for kinase inhibition. Resolution involved:

- Re-synthesizing the compound under inert atmosphere (yielded 99% purity).

- Re-testing in kinase panels with ATP concentration standardization .

Advanced: What strategies optimize enantioselective synthesis of this amine for neurological studies?

Methodological Answer:

Transaminase-mediated synthesis achieves >98% ee using engineered enzymes (e.g., Codexis TA-134):

- Substrate Loading : 50 mM ketone, 100 mM amine donor (e.g., isopropylamine).

- pH Control : Maintain pH 8.0–8.5 with phosphate buffer to stabilize enzyme activity .

- Co-solvents : 20% DMSO enhances solubility without denaturing enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。